
N-(3-fluorophenyl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorophenyl)-2-methyl-3-furamide, also known as FUM5, is a synthetic compound that belongs to the class of furamide derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical properties and mechanism of action.
Scientific Research Applications
N-(3-fluorophenyl)-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. It has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(3-fluorophenyl)-2-methyl-3-furamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety. Moreover, N-(3-fluorophenyl)-2-methyl-3-furamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The exact mechanism of action of N-(3-fluorophenyl)-2-methyl-3-furamide is not fully understood, but it is believed to act by modulating the activity of various receptors such as GABA receptors, NMDA receptors, and TRPV1 receptors. N-(3-fluorophenyl)-2-methyl-3-furamide has been shown to bind to the GABA receptor and enhance its activity, leading to the inhibition of neuronal excitability and anxiety. N-(3-fluorophenyl)-2-methyl-3-furamide has also been shown to inhibit the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methyl-3-furamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. N-(3-fluorophenyl)-2-methyl-3-furamide has also been shown to modulate the activity of GABA receptors, leading to the inhibition of neuronal excitability and anxiety. Moreover, N-(3-fluorophenyl)-2-methyl-3-furamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-2-methyl-3-furamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(3-fluorophenyl)-2-methyl-3-furamide has certain limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of N-(3-fluorophenyl)-2-methyl-3-furamide exposure in lab experiments.
Future Directions
There are several future directions for the research on N-(3-fluorophenyl)-2-methyl-3-furamide. One potential direction is to investigate its therapeutic potential in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a modulator of the immune response in various inflammatory diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of N-(3-fluorophenyl)-2-methyl-3-furamide and to identify its molecular targets.
Synthesis Methods
N-(3-fluorophenyl)-2-methyl-3-furamide can be synthesized through a multistep process involving the reaction of 3-fluoroaniline with 2-acetyl furan in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product, N-(3-fluorophenyl)-2-methyl-3-furamide. The purity and yield of N-(3-fluorophenyl)-2-methyl-3-furamide can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-8-11(5-6-16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDUQTFAPRNUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

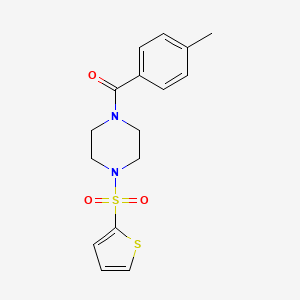
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinol](/img/structure/B5790784.png)
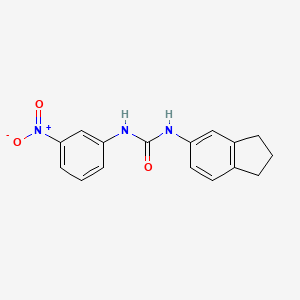
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5790795.png)

![N-allyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5790814.png)
![ethyl 2-[(2-hydroxy-5-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5790821.png)


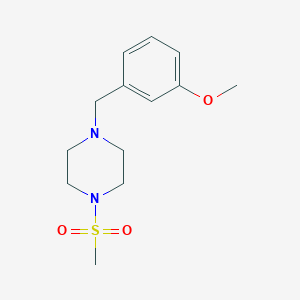
![5-[(2-furylmethyl)thio]-2-furaldehyde](/img/structure/B5790836.png)
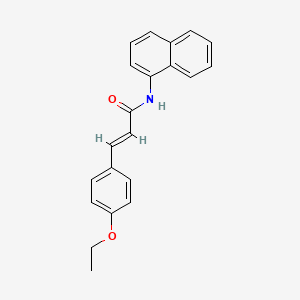
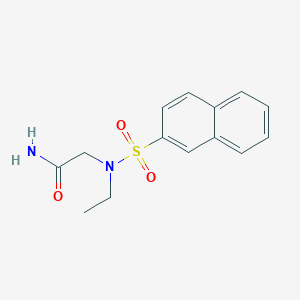
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5790882.png)